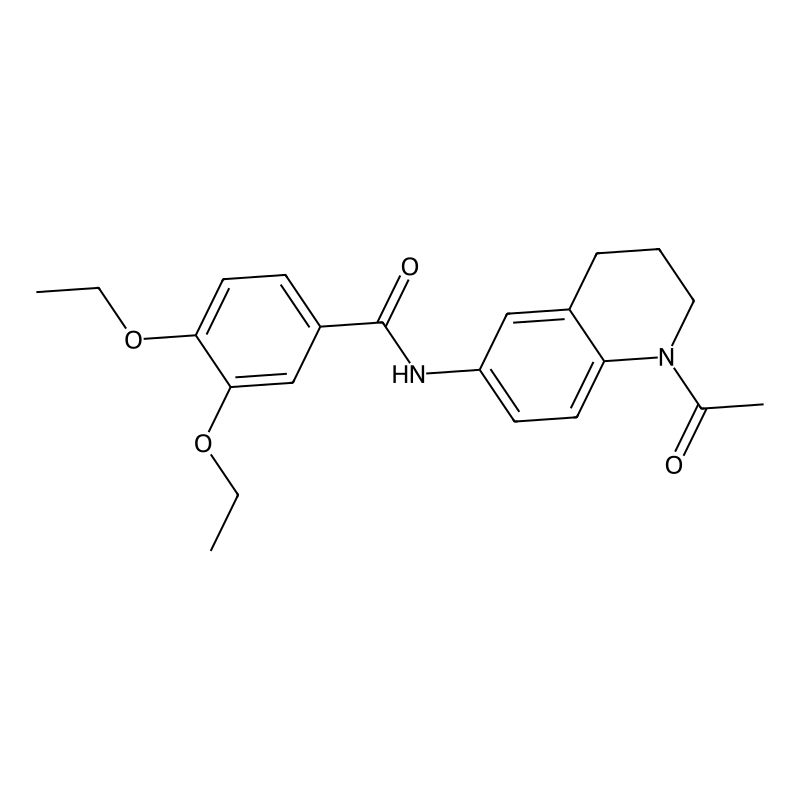

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety and a diethoxybenzamide group. Its molecular formula is , and it has a molecular weight of approximately 328.41 g/mol. This compound features a central tetrahydroquinoline ring that is substituted at the nitrogen atom with an acetyl group and at the aromatic ring with diethoxy groups, contributing to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide can be attributed to its functional groups. The acetyl group can undergo hydrolysis under basic or acidic conditions, leading to the formation of 1,2,3,4-tetrahydroquinoline and acetic acid. The diethoxybenzamide portion may also participate in nucleophilic substitution reactions depending on the substituents present on the benzene ring.

This compound exhibits a range of biological activities that make it of interest in pharmaceutical research. Preliminary studies suggest that it may possess antioxidant, anti-inflammatory, and antimicrobial properties. The tetrahydroquinoline scaffold is known for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Additionally, compounds with similar structures have been explored for their anticancer properties.

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide typically involves multiple steps:

- Formation of Tetrahydroquinoline: Starting from commercially available precursors such as 2-aminobenzaldehyde and ethyl acetoacetate, a cyclization reaction can be performed to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.

- Acetylation: The nitrogen atom of the tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride.

- Formation of Benzamide: The diethoxybenzamide moiety can be synthesized separately and then coupled with the tetrahydroquinoline derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through direct amide bond formation techniques.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting neurodegenerative diseases or cancers.

- Research: It can be used in studies investigating the mechanisms of action related to quinoline derivatives and their effects on cellular processes.

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory processes or cancer progression.

- Receptor Binding: Studies could explore its interaction with neurotransmitter receptors or transporters to assess its potential neuroprotective effects.

Several compounds share structural similarities with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Acetyl-1,2,3,4-tetrahydroquinoline | Base structure for modifications | |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide | Contains a chlorophenoxy group | |

| 1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide | Features a sulfonamide linkage |

Uniqueness

The uniqueness of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The diethoxy substitution on the benzene ring potentially contributes to improved lipophilicity and bioavailability.